molecular formula C8H7NO3 B12557513 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one CAS No. 143527-88-2

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one

Cat. No.: B12557513
CAS No.: 143527-88-2
M. Wt: 165.15 g/mol
InChI Key: XTNOWKQKOVULMY-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one is a chemical compound with a unique structure that includes a hydroxyphenyl group and a nitroso group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one can be synthesized through several methods. One common approach involves the nitration of 4-hydroxyacetophenone, followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for the nitration step, followed by a reduction step using reagents such as iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-nitrosoethan-1-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

143527-88-2

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-nitrosoethanone

InChI

InChI=1S/C8H7NO3/c10-7-3-1-6(2-4-7)8(11)5-9-12/h1-4,10H,5H2

InChI Key

XTNOWKQKOVULMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=O)O

Origin of Product

United States

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